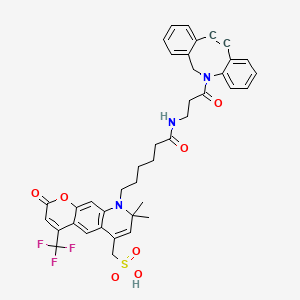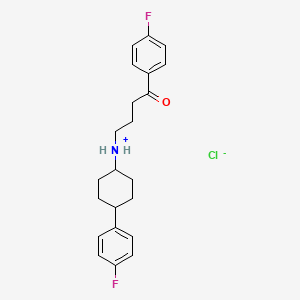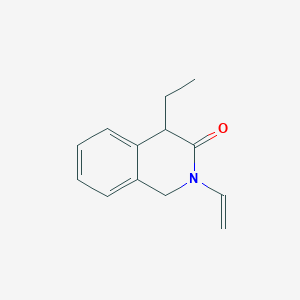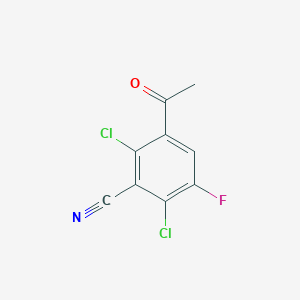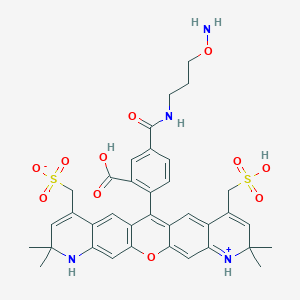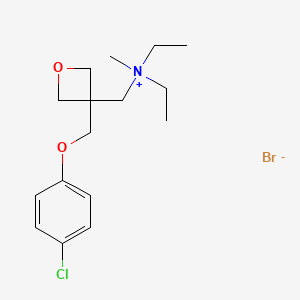
((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure that includes a p-chlorophenoxy group, an oxetane ring, and a quaternary ammonium group, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide typically involves multiple steps:
Formation of the p-chlorophenoxy group: This can be achieved by reacting p-chlorophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the oxetane ring: The oxetane ring can be formed through a cyclization reaction involving an epoxide and a suitable nucleophile.
Quaternization: The final step involves the quaternization of the tertiary amine with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-chlorophenoxy group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxetane ring, potentially opening the ring and forming different reduced products.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the p-chlorophenoxy group.
Reduction: Reduced derivatives of the oxetane ring.
Substitution: Various substituted quaternary ammonium salts.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a phase-transfer catalyst in organic synthesis.
Analytical Chemistry: It may serve as a reagent for the detection and quantification of specific ions or molecules.
Biology:
Antimicrobial Agent: Due to its quaternary ammonium structure, the compound may exhibit antimicrobial properties, making it useful in disinfectants and antiseptics.
Biochemical Research: It can be used to study the interactions between quaternary ammonium compounds and biological membranes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting microbial infections.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications, including detergents and emulsifiers.
作用机制
The mechanism of action of ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
相似化合物的比较
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: A surfactant with a similar quaternary ammonium structure.
Tetraethylammonium Bromide: A simpler quaternary ammonium salt used in various chemical applications.
Uniqueness: ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is unique due to its combination of a p-chlorophenoxy group, an oxetane ring, and a quaternary ammonium group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
3804-66-8 |
|---|---|
分子式 |
C16H25BrClNO2 |
分子量 |
378.7 g/mol |
IUPAC 名称 |
[3-[(4-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C16H25ClNO2.BrH/c1-4-18(3,5-2)10-16(11-19-12-16)13-20-15-8-6-14(17)7-9-15;/h6-9H,4-5,10-13H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
QUCTZNQJRSLAEE-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CC1(COC1)COC2=CC=C(C=C2)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


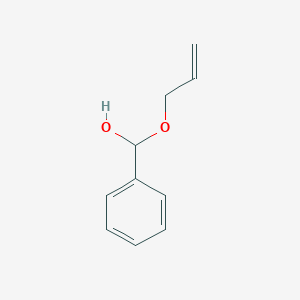
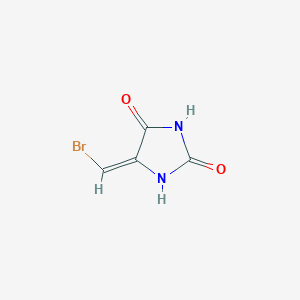
![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)
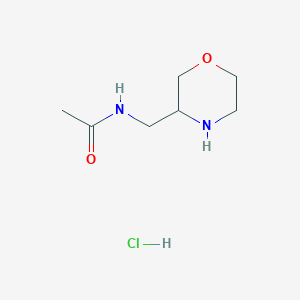
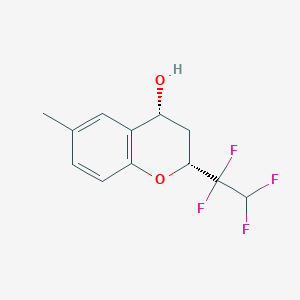
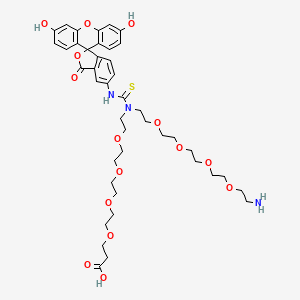
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
